molecular formula C24H14N2Na2O6S2 B3029126 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt CAS No. 53744-42-6

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

Cat. No. B3029126
CAS RN: 53744-42-6
M. Wt: 536.5 g/mol
InChI Key: PCNDSIWXTYFWIA-UHFFFAOYSA-L
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Description

The compound 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a derivative of phenanthroline, which is a heterocyclic compound known for its ability to form complexes with metal ions. The disodium salt form enhances its solubility in water, making it suitable for various analytical applications, particularly in spectrophotometry where it is used to study the formation of colored complexes with metallic ions .

Synthesis Analysis

Although the provided papers do not detail the synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, it can be inferred that the synthesis involves the sulfonation of 1,10-phenanthroline-4,7-diphenyl followed by neutralization with sodium hydroxide to form the disodium salt. The synthesis process is crucial for ensuring the purity and reactivity of the compound in subsequent analytical applications.

Molecular Structure Analysis

The molecular structure of this compound includes a phenanthroline moiety substituted with phenyl groups at the 4 and 7 positions and sulfonic acid groups, which are likely to be at the para positions relative to the phenyl substituents. The disodium salt form indicates that the sulfonic acid groups are deprotonated, carrying negative charges balanced by sodium ions. This structure is responsible for the compound's ability to interact with metal ions to form complexes.

Chemical Reactions Analysis

The primary chemical reactions of interest for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involve the formation of complexes with metal ions. The spectrophotometric study presented in the first paper indicates that the compound forms colored complexes with metallic ions, and the stoichiometry of these complexes is influenced by the ionic radius of the cation. The paper also provides values for the apparent constants obtained for each complex, which are essential for understanding the compound's reactivity and binding affinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt are closely related to its analytical applications. The spectrophotometric parameters and the optimum pH for the reaction with metal ions are established, which are critical for the accurate use of this compound as an analytical reagent . The second paper discusses the compound's ability to form precipitates with different cations, which is influenced by the acidity ratio (charge/radius) of each cation. The stoichiometry of the formed compounds and the sensitivity of these precipitation reactions are also analyzed, providing insight into the compound's utility in qualitative and quantitative analysis.

Scientific Research Applications

Analytical Chemistry Applications

  • The compound has been studied for its capacity in precipitate formation with different cations, which is crucial for understanding its stoichiometry and sensitivity in chemical reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
  • It is utilized in spectrophotometric studies to form colored complexes with metallic ions. This relationship between the ionic radius of the cation and the stoichiometry of the complex formed is essential in analytical chemistry (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

Chemical Interaction Studies

  • Research has been conducted on the interactions between Fe(II) chelates of this compound and various surfactant micelles, which is significant in understanding the chemical behavior in different environments (Oszwałdowski & Kuszewska, 2004).

Environmental and Marine Applications

  • The compound has been evaluated for use in marine operations, specifically as a chemical for developing standard analysis procedures and testing optical fiber sensors capable of measuring copper(I) in seawater (Lamontagne, Ervin, Ewing, & Foerster, 1998).

Medical and Biological Research

  • This compound has shown potential in medical research, particularly in the study of platinum(II) complexes tested as cisplatin analogues. Its water solubility and stability make it a candidate for in vitro cytotoxicity testing on cancer cells (De Pascali et al., 2006).

Agricultural Chemistry

  • It has been useful in studying Fe uptake by plants, as it forms a charged complex that is not absorbed, which is pivotal for understanding metal bioavailability in plants (Bell et al., 1991).

Photovoltaic Research

  • The compound has applications in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) using ZnO nanorod electrode, which is critical for the development of more efficient solar energy systems (Ocakoglu et al., 2012).

Chemiluminescence Studies

  • Its use as a chemiluminescence reagent in acidic aqueous solutions has been evaluated, which is relevant in analytical methods involving light emission (McDermott et al., 2009).

Safety And Hazards

This compound is classified as a Combustible Solid . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNDSIWXTYFWIA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28061-20-3 (Parent)
Record name 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052746493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801336016
Record name Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

CAS RN

52746-49-3, 53744-42-6
Record name 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052746493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053744426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
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Record name Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-(1,10-phenanthroline-4,7-diyl)bis(benzenesulphonate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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